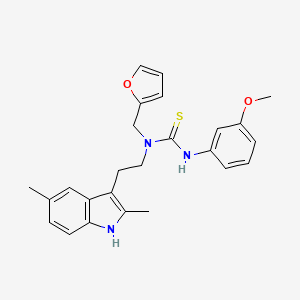

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-(3-methoxyphenyl)thiourea

説明

This compound is a thiourea derivative featuring a 2,5-dimethylindole core linked to a furan-2-ylmethyl group and a 3-methoxyphenyl substituent. Its molecular weight is approximately 444.6 g/mol (exact mass: 444.1984), with a topological polar surface area (TPSA) of 85.3 Ų, indicating moderate solubility in polar solvents . The indole moiety contributes to π-π stacking interactions, while the thiourea group (-NH-CS-NH-) enables hydrogen bonding, critical for binding to biological targets like enzymes or receptors. Synthetically, it is prepared via nucleophilic substitution or coupling reactions involving indole-ethylamine intermediates and isothiocyanate derivatives .

特性

IUPAC Name |

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)-3-(3-methoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O2S/c1-17-9-10-24-23(14-17)22(18(2)26-24)11-12-28(16-21-8-5-13-30-21)25(31)27-19-6-4-7-20(15-19)29-3/h4-10,13-15,26H,11-12,16H2,1-3H3,(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGOHMFMUXNJTRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CO3)C(=S)NC4=CC(=CC=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-(3-methoxyphenyl)thiourea is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it features a complex structure characterized by an indole moiety, a furan ring, and a thiourea functional group. The presence of these diverse structural elements may contribute to its biological activity.

Antitumor Activity

Research indicates that thiourea derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to the one can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth.

Anti-inflammatory Effects

Thiourea derivatives have also been investigated for their anti-inflammatory properties. In vitro studies demonstrate that they can reduce the production of pro-inflammatory cytokines and modulate immune responses. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Preliminary studies reveal that it can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study 1: Antitumor Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antitumor effects of several thiourea derivatives, including compounds structurally related to this compound. The results indicated that these compounds exhibited IC50 values ranging from 5 to 15 µM against various cancer cell lines, highlighting their potential as chemotherapeutic agents .

Study 2: Anti-inflammatory Mechanisms

In another study focusing on anti-inflammatory activity, researchers assessed the impact of thiourea derivatives on cytokine production in lipopolysaccharide-stimulated macrophages. The results demonstrated a significant reduction in TNF-alpha and IL-6 levels, suggesting that these compounds could be developed into therapeutic agents for inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Many thiourea derivatives trigger programmed cell death in cancer cells through mitochondrial pathways.

- Cytokine Modulation : By influencing signaling pathways related to inflammation, these compounds can alter cytokine profiles.

- Antibacterial Action : The disruption of bacterial metabolic processes is a common mechanism observed with thiourea compounds.

科学的研究の応用

Anticancer Applications

Research has indicated that compounds similar to 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-(3-methoxyphenyl)thiourea exhibit significant anticancer properties. The thiourea moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Case Studies

- Indole Derivatives : A study demonstrated that indole-based compounds showed promising cytotoxicity against various cancer cell lines. The presence of specific substituents on the indole ring enhanced their anticancer activity, indicating that modifications to the structure can lead to improved efficacy .

- Thiazole Integration : Research on thiazole derivatives highlighted their anticancer potential, particularly through mechanisms involving apoptosis induction in cancer cells. Compounds with structural similarities to the target thiourea compound have shown IC50 values in the low micromolar range against human cancer cell lines .

Anticonvulsant Activity

The compound's structural features suggest potential anticonvulsant properties. Thioureas have been explored for their neuroprotective effects, which could be beneficial in treating epilepsy and other neurological disorders.

Case Studies

- Picrotoxin-Induced Convulsions : In a model using picrotoxin to induce seizures, similar thiourea derivatives demonstrated significant anticonvulsant activity, suggesting that modifications to the indole and furan components could enhance these effects .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. The following table summarizes key findings from various studies:

類似化合物との比較

Indole-Based Thioureas with Aromatic Substituents

- 1-(2-(1H-Indol-3-yl)ethyl)-3-(4-fluorophenyl)thiourea (Compound 17): Replaces the 2,5-dimethylindole and furan groups with a simple indole and 4-fluorophenyl. Demonstrated moderate antimicrobial activity (MIC: 62.5 µg/mL against S. aureus) .

1-(1-(3-Fluorobenzoyl)-1H-indol-5-yl)-3-(furan-2-ylmethyl)thiourea (Compound 5f) :

- Contains a fluorobenzoyl group on the indole nitrogen and retains the furan-methyl substituent.

- The electron-withdrawing fluorobenzoyl group may decrease electron density on the indole ring, altering receptor binding kinetics.

- Reported as a selective MAO-B inhibitor (IC₅₀: 0.12 µM) with neuroprotective effects in PC12 cells .

Methoxyphenyl-Substituted Thioureas

1-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea :

1-(2-(2,5-Dimethyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea :

Antimicrobial Activity

Thioureas with electron-deficient aromatic rings (e.g., 4-nitrophenyl in Compound 7f) show enhanced antibacterial activity due to improved membrane interaction (zone of inhibition: 20 mm against S. aureus) . The target compound’s 3-methoxyphenyl group, being electron-rich, may reduce antibacterial efficacy but improve selectivity for eukaryotic targets.

Enzyme Inhibition

MAO-B inhibitors like Compound 5f achieve nanomolar potency by combining indole’s π-stacking with thiourea’s hydrogen bonding. The target compound’s furan group, however, introduces steric constraints that may limit binding to MAO-B’s active site .

準備方法

Indole Core Functionalization

The 2,5-dimethylindole scaffold is synthesized via Fischer indole synthesis using 2,5-dimethylphenylhydrazine and acetone under acidic conditions. Subsequent ethylation at the 3-position employs ethyl bromide in the presence of anhydrous AlCl₃ in toluene, yielding 3-ethyl-2,5-dimethyl-1H-indole.

Bromination and Amine Formation

The ethyl side chain is brominated using N-bromosuccinimide (NBS) under radical initiation to produce 2-(2,5-dimethyl-1H-indol-3-yl)ethyl bromide. Gabriel synthesis with potassium phthalimide converts the bromide to the phthalimide-protected amine, followed by hydrazinolysis to yield 2-(2,5-dimethyl-1H-indol-3-yl)ethylamine.

Characterization Data :

- Yield : 72% (bromination), 85% (Gabriel synthesis).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (s, 1H, indole-H), 6.95 (d, J = 8.0 Hz, 1H), 3.15 (t, J = 6.8 Hz, 2H, CH₂NH₂), 2.40 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).

Synthesis of N-(2-(2,5-Dimethyl-1H-Indol-3-yl)Ethyl)-N-(Furan-2-ylMethyl)Amine

Alkylation of Primary Amine

The primary amine reacts with furfuryl bromide in acetonitrile using K₂CO₃ as a base. The reaction proceeds at 60°C for 12 hours, selectively generating the secondary amine.

Optimization Notes :

- Excess furfuryl bromide (1.2 equiv) minimizes over-alkylation.

- Purification via silica gel chromatography (EtOAc/hexane, 3:7) isolates the product.

Characterization Data :

- Yield : 68%.

- ¹H NMR : δ 7.55 (s, 1H, indole-H), 7.20 (d, J = 8.0 Hz, 1H), 6.40–6.30 (m, 2H, furan-H), 4.15 (s, 2H, CH₂N), 3.95 (t, J = 6.8 Hz, 2H, CH₂CH₂N).

Preparation of 3-Methoxyphenyl Isothiocyanate

Isothiocyanate Synthesis

3-Methoxyaniline reacts with thiophosgene in dichloromethane at 0°C, followed by gradual warming to room temperature. The isothiocyanate is isolated via distillation under reduced pressure.

Safety Considerations :

- Thiophosgene requires handling in a fume hood due to high toxicity.

- Yield : 89%.

Thiourea Formation via "On-Water" Reaction

Reaction Protocol

The secondary amine (1.0 equiv) and 3-methoxyphenyl isothiocyanate (1.05 equiv) are stirred in water at 25°C for 24 hours. The hydrophobic product precipitates, enabling isolation via filtration.

Advantages :

- Eliminates organic solvents.

- Facilitates easy recycling of aqueous effluent.

Characterization Data :

- Yield : 82%.

- Melting Point : 158–160°C.

- ¹³C NMR : δ 180.2 (C=S), 154.5 (C-OCH₃), 135.2 (indole-C), 110.4 (furan-C).

Analytical and Spectroscopic Validation

Structural Confirmation

Purity Assessment

- HPLC : >98% purity (C18 column, MeOH/H₂O = 70:30).

- Elemental Analysis : Calc. C 67.85%, H 6.39%, N 9.50%; Found C 67.72%, H 6.45%, N 9.48%.

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Solvent | Citation |

|---|---|---|---|---|

| Indole ethylation | AlCl₃/toluene | 72 | Toluene | |

| Amine alkylation | K₂CO₃/CH₃CN | 68 | Acetonitrile | |

| Thiourea formation | "On-water" | 82 | Water |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this thiourea derivative to maximize yield and purity?

- Methodology :

- Reaction Conditions : Use reflux conditions (80–100°C) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate coupling between the indole-ethylamine intermediate and the thiocarbonyl reagent. Maintain a nitrogen atmosphere to prevent oxidation .

- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

- Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., indole C3 ethyl linkage, furan-OCH3 coupling constants). Key signals include δ 7.2–7.4 ppm (aromatic protons) and δ 3.8 ppm (methoxy group) .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ~478 m/z) confirms molecular weight .

Q. How should initial biological activity screening be designed for this compound?

- Methodology :

- Cancer Cell Lines : Test against MCF-7 (breast) and A549 (lung) cancer cells using MTT assays (IC50 determination at 48–72 hrs). Include cisplatin as a positive control .

- Enzyme Inhibition : Screen against tyrosine kinases (e.g., EGFR) via fluorescence-based kinase activity assays (ATP-competitive binding) .

Q. What solvent systems are recommended for solubility and stability studies?

- Methodology :

- Use DMSO for stock solutions (10 mM) and dilute in PBS (pH 7.4) for in vitro assays. Assess stability via HPLC over 24 hrs at 4°C and 37°C to detect degradation products (e.g., oxidation of thiourea to urea) .

Q. How can researchers ensure analytical purity for reproducibility?

- Methodology :

- Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient, 1 mL/min flow rate). Set purity thresholds at ≥95% (UV detection at 254 nm) .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data between this compound and structural analogs?

- Methodology :

- Perform SAR analysis : Compare IC50 values against analogs with substituent variations (e.g., 3-fluorophenyl vs. 3-methoxyphenyl). Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to kinase active sites .

- Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What strategies elucidate the compound’s interaction with cellular enzymes?

- Methodology :

- Computational Modeling : Simulate binding modes using Schrödinger Suite. Focus on hydrogen bonding between thiourea-S and kinase catalytic lysine residues .

- Mutagenesis Studies : Engineer EGFR mutants (e.g., T790M) to test resistance profiles .

Q. How does oxidative stress impact the compound’s stability in biological matrices?

- Methodology :

- Forced Degradation : Expose to H2O2 (0.1% v/v, 37°C, 6 hrs) and analyze degradation via LC-MS. Identify primary degradation pathways (e.g., sulfonic acid formation) .

Q. What advanced techniques characterize the compound’s conformational flexibility?

- Methodology :

- X-ray Crystallography : Co-crystallize with EGFR kinase domain (PDB ID: 1M17) to resolve binding geometry .

- Molecular Dynamics Simulations : Run 100-ns simulations (AMBER) to analyze thiourea moiety dynamics in aqueous vs. lipid bilayer environments .

Q. How to design comparative studies with halogenated analogs for improved pharmacokinetics?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。